1-Tert-butylpiperazine 1-Tert-butylpiperazine
Brand Name: Vulcanchem
CAS No.: 38216-72-7
VCID: VC2003895
InChI: InChI=1S/C8H18N2/c1-8(2,3)10-6-4-9-5-7-10/h9H,4-7H2,1-3H3
SMILES: CC(C)(C)N1CCNCC1
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

1-Tert-butylpiperazine

CAS No.: 38216-72-7

Cat. No.: VC2003895

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

1-Tert-butylpiperazine - 38216-72-7

Specification

CAS No. 38216-72-7
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name 1-tert-butylpiperazine
Standard InChI InChI=1S/C8H18N2/c1-8(2,3)10-6-4-9-5-7-10/h9H,4-7H2,1-3H3
Standard InChI Key PVMNSAIKFPWDQG-UHFFFAOYSA-N
SMILES CC(C)(C)N1CCNCC1
Canonical SMILES CC(C)(C)N1CCNCC1

Introduction

Chemical Structure and Identification

1-Tert-butylpiperazine features a six-membered piperazine ring with a tert-butyl group selectively attached to one nitrogen atom, leaving the second nitrogen unsubstituted. This structural arrangement provides the molecule with distinctive chemical properties and reactivity patterns.

Table 1: Identification Parameters of 1-Tert-butylpiperazine

ParameterValue
Molecular FormulaC₈H₁₈N₂
CAS Registry Number38216-72-7
European Community (EC) Number630-932-9
IUPAC Name1-(tert-butyl)piperazine
Alternative NamesN-tert-Butylpiperazine, N-t-Butylpiperazine
InChIKeyPVMNSAIKFPWDQG-UHFFFAOYSA-N

The compound exists in various forms, including as a free base and as salts such as the dihydrochloride (C₈H₂₀Cl₂N₂) .

Physical and Chemical Properties

1-Tert-butylpiperazine possesses several notable physical and chemical properties that influence its behavior in chemical reactions and its potential applications.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight (free base)142.24 g/mol
Molecular Weight (dihydrochloride)215.16 g/mol
Physical StateNot specified in available data-
SolubilityNot specified in available data-
Structure TypeSecondary-tertiary diamine
Parent CompoundPiperazine

The presence of both a secondary amine (unsubstituted nitrogen) and a tertiary amine (tert-butyl substituted nitrogen) in the molecule creates an interesting reactivity profile, with the secondary amine typically being more nucleophilic and reactive in many chemical transformations .

Structural Derivatives and Related Compounds

1-Tert-butylpiperazine is structurally related to several important compounds that appear frequently in organic synthesis and pharmaceutical development.

Table 3: Related Compounds

CompoundMolecular FormulaRelationship to 1-Tert-butylpiperazineCAS Number
1-tert-Butylpiperazine dihydrochlorideC₈H₂₀Cl₂N₂Salt form with two HCl molecules110469-59-5
tert-Butyl piperazine-1-carboxylateC₉H₁₈N₂O₂Contains BOC protecting group instead of direct tert-butyl57260-71-6
Di-tert-butyl piperazine-1,4-dicarboxylateC₁₄H₂₆N₂O₄BOC protection at both nitrogens76535-75-6

The distinction between 1-Tert-butylpiperazine and tert-Butyl piperazine-1-carboxylate (BOC-piperazine) is particularly important. While 1-Tert-butylpiperazine has a direct carbon-nitrogen bond between the tert-butyl group and the piperazine nitrogen, BOC-piperazine features a carbamate linkage that serves as a protecting group in organic synthesis .

Hazard StatementClassification PercentageDescription
H31497.8%Causes severe skin burns and eye damage
H40097.8%Very toxic to aquatic life

Hazard Classes and Categories:

  • Skin Corrosion/Irritation: Category 1B (97.8%)

  • Hazardous to the Aquatic Environment (Acute): Category 1 (97.8%)

These classifications indicate that 1-Tert-butylpiperazine is both corrosive to human tissue and presents environmental hazards, particularly to aquatic ecosystems. Proper personal protective equipment, handling protocols, and disposal methods are essential when working with this compound .

Comparative Analysis with Similar Compounds

The piperazine scaffold appears in numerous compounds with varying substitution patterns. The tert-butyl group in 1-Tert-butylpiperazine creates distinct properties compared to other alkylated piperazines.

Table 5: Comparison with Related Piperazine Derivatives

Compound TypeKey CharacteristicsPrimary Differences from 1-Tert-butylpiperazine
Unsubstituted PiperazineTwo secondary aminesLess steric hindrance, more reactive
BOC-Protected PiperazinesCarbamate protecting groupDifferent reactivity, removable under specific conditions
Dialkylated PiperazinesSubstitution at both nitrogensDifferent reactivity profile, often more lipophilic

The bulky tert-butyl group in 1-Tert-butylpiperazine creates steric hindrance around one nitrogen, affecting its reactivity and potentially its binding characteristics in biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator